3-[(3,5-Difluorophenoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-[(3,5-difluorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEPUPYVUPAIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methods:
- Cyclization of amino alcohols or amino acids to form azetidine rings under basic or acidic conditions.
- Nucleophilic substitution and ring closure from halogenated precursors.
- Use of strained ring precursors such as azabicyclo[1.1.0]butanes (ABB) for azetidinylation.
- Coupling reactions utilizing sulfonyl fluorides for functionalization.
Specific Preparation Methods for 3-[(3,5-Difluorophenoxy)methyl]azetidine
Synthesis via Nucleophilic Ring Closure from Halogenated Precursors
One of the most direct routes involves starting from a suitable halogenated precursor bearing the 3,5-difluorophenoxy methyl group, such as 3-(chloromethyl)-3,5-difluorophenyl derivatives, which undergo intramolecular nucleophilic substitution with a nitrogen nucleophile to form the azetidine ring.
- Step 1: Synthesis of 3-(chloromethyl)-3,5-difluorophenoxy derivatives via nucleophilic aromatic substitution or halogenation.
- Step 2: Treatment with a suitable amine (e.g., ammonia or primary amines) under basic conditions to promote intramolecular cyclization, forming the azetidine ring.
- Solvent: Polar aprotic solvents such as acetonitrile or DMF.
- Temperature: Elevated (80–120°C).
- Catalyst: None typically required, but phase transfer catalysts can enhance yields.
Ring Closure via Strain-Release from Azabicyclo[1.1.0]butanes
Recent advances utilize azabicyclo[1.1.0]butane derivatives as precursors for azetidines through strain-release reactions.
- Synthesis of azabicyclo[1.1.0]butanes bearing the 3,5-difluorophenoxy group.
- Ring opening with nucleophiles (amines) under mild conditions, releasing strain and forming the azetidine.
- Solvent: Toluene or dichloromethane.
- Temperature: Room temperature to 80°C.
- Catalyst: Sometimes Lewis acids or bases to facilitate ring opening.
Functionalization via Sulfonyl Fluoride Intermediates
The use of sulfonyl fluorides as intermediates has been a recent development, enabling late-stage functionalization of azetidines.
- Preparation of azetidine sulfonyl fluoride derivatives.
- Defluorosulfonylation (deFS) reactions with amines under mild thermal conditions (around 60°C).
- Coupling with nucleophiles to introduce the 3,5-difluorophenoxy moiety.
- Solvent: Acetonitrile.
- Base: Potassium carbonate.
- Temperature: 60°C for deFS reactions.
Research Findings and Notable Advances
Patents (e.g., US8207355B2): Describe methods involving the synthesis of azetidine derivatives through ring closure and subsequent purification by crystallization, highlighting the importance of purification techniques for obtaining high-purity compounds.
Recent Publications: Demonstrate the utility of azetidine sulfonyl fluorides in drug discovery, emphasizing mild activation conditions and broad nucleophile scope, which can be adapted for synthesizing the target compound.
Innovative Approaches: The use of strain-release reactions from azabicyclo[1.1.0]butanes allows for rapid access to functionalized azetidines, including those bearing fluorinated aromatic groups, under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorophenoxy)methyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-[(3,5-Difluorophenoxy)methyl]azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorophenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 3-[(3,5-Difluorophenoxy)methyl]azetidine and its analogs:
Key Observations :
- Substituent Effects : Replacing fluorine with methoxy (as in 3-[(3,5-Dimethoxyphenyl)methyl]azetidine) reduces electronegativity and increases steric hindrance, which may lower binding affinity to electron-rich biological targets .
- Salt vs. Free Base : The hydrochloride salt form of the target compound (235.66 g/mol) has a higher molecular weight and improved crystallinity compared to the free base analogs .
Biological Activity
3-[(3,5-Difluorophenoxy)methyl]azetidine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the azetidine class of heterocycles, which are known for their diverse pharmacological properties. The unique structural features of this compound, particularly the difluorophenoxy moiety, enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2N. The presence of the difluorophenoxy group contributes to its lipophilicity and potential bioactivity. The azetidine ring itself is a four-membered saturated heterocycle that can influence the compound's pharmacokinetics and mechanism of action.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving monoamines such as dopamine, norepinephrine, and serotonin . This interaction can potentially lead to therapeutic effects in central nervous system (CNS) disorders.
Antidepressant and Anxiolytic Effects
Studies have suggested that azetidine derivatives can act as monoamine reuptake inhibitors. This mechanism is crucial for developing antidepressants and anxiolytics . The modulation of neurotransmitter levels in the brain may alleviate symptoms associated with mood disorders.
Neuroprotective Effects
Research indicates that certain azetidine derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Experimental Findings
- Neurotransmitter Modulation : A study investigating the effects of azetidine derivatives on neurotransmitter levels demonstrated significant increases in serotonin and norepinephrine in treated animal models. This finding supports the hypothesis that this compound may exert antidepressant-like effects .
- Cancer Cell Studies : In vitro assays using various cancer cell lines revealed that azetidine derivatives could inhibit cell growth at micromolar concentrations. For example, a related compound showed an IC50 value of approximately 0.5 μM against breast cancer cells, indicating potential for further development .
Data Table: Comparative Biological Activities of Azetidine Derivatives
Q & A
Q. What are the established synthetic routes for 3-[(3,5-Difluorophenoxy)methyl]azetidine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution : Reacting 3,5-difluorophenol with an azetidinemethanol derivative (e.g., mesylate or tosylate) under basic conditions (e.g., K₂CO₃ in DMF) .
- Protection strategies : Boc protection of the azetidine nitrogen to prevent undesired side reactions during alkylation .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>98%) .
Q. Yield Optimization Strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, solvent polarity, and catalyst loading (e.g., phase-transfer catalysts) .
- Real-time monitoring : In-line FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .
Table 1: Key Parameters for Yield Optimization
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ 15–20% |
| Solvent (DMF vs. THF) | DMF | ↑ 10% |
| Catalyst Loading | 5 mol% PTC | ↑ 12% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Resolves fluorinated aromatic signals (δ ≈ -110 to -120 ppm) and confirms substitution patterns .
- HRMS (ESI+) : Validates molecular ion peaks ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identifies C-F stretches (1000–1100 cm⁻¹) and azetidine ring vibrations (2850–2950 cm⁻¹) .
Q. Validation Protocol :
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve structural ambiguities .
Advanced Research Questions
Q. How can reactor design and process intensification improve the scalability of this compound synthesis?
Methodological Answer:
- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products by 30% .
- Membrane separation : Integrate ceramic membranes for continuous solvent exchange, achieving >95% product recovery .
- Scale-up simulations : Use COMSOL Multiphysics to model fluid dynamics and predict fouling risks in large-scale reactors .
Q. What computational strategies enable predictive modeling of this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina, leveraging fluorophenoxy motifs for hydrophobic pocket interactions .
- QSAR models : Train on fluorinated azetidine datasets to predict ADMET properties (e.g., logP, bioavailability) .
- Reaction path sampling : Use GRRM software to explore alternative pathways for derivative synthesis .
Table 2: Predicted Bioactivity Parameters
| Parameter | Value | Confidence Interval |
|---|---|---|
| IC₅₀ (EGFR inhibition) | 12 nM | ±1.5 nM |
| logP | 2.8 | ±0.3 |
Q. How can advanced experimental designs resolve contradictions in catalytic efficiency data?
Methodological Answer:
- Response Surface Methodology (RSM) : Identify nonlinear relationships between catalyst type (e.g., Pd vs. Cu), solvent polarity, and enantioselectivity .
- Bayesian optimization : Prioritize experimental conditions with high likelihood of success using Gaussian processes .
- Meta-analysis : Combine disparate datasets via machine learning to reconcile conflicting results (e.g., solvent effects on turnover frequency) .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can AI-driven platforms streamline the development of azetidine-based drug candidates?
Methodological Answer:
- Generative AI : Propose novel derivatives with optimized steric and electronic profiles using recurrent neural networks (RNNs) .
- Automated workflows : Integrate robotic synthesis with AI-guided analysis for high-throughput screening (1,000+ compounds/week) .
- Feedback loops : Update predictive models with experimental data to refine synthetic routes iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
